molecular formula C21H23N5O6 B1384173 N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine CAS No. 63660-23-1

N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine

Cat. No.: B1384173
CAS No.: 63660-23-1
M. Wt: 441.4 g/mol
InChI Key: LIOWMNSJEHKBBW-RRFJBIMHSA-N
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Description

2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of DNA. This compound is characterized by the presence of a 2-methyl-1-oxopropyl group attached to the nitrogen atom at the 2’ position of the guanosine molecule and a benzoate group at the 3’ position. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate typically involves multiple steps, starting from guanosine. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of the 2-methyl-1-oxopropyl Group: The protected guanosine is then reacted with an appropriate reagent, such as isobutyryl chloride, to introduce the 2-methyl-1-oxopropyl group at the nitrogen atom.

    Benzoate Ester Formation: The final step involves the esterification of the 3’ hydroxyl group with benzoic acid or its derivatives to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides for studying DNA and RNA interactions.

    Biology: The compound is employed in the development of probes and assays for detecting nucleic acids and studying enzyme mechanisms.

    Medicine: It is investigated for its potential as an antiviral agent, particularly in the inhibition of HIV-1 nucleocapsid protein NCp7.

    Industry: The compound is used in the production of diagnostic reagents and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with specific molecular targets, such as nucleic acids and proteins. The compound can bind to the active sites of enzymes or nucleic acid sequences, thereby inhibiting their function. For example, its role as an HIV-1 nucleocapsid protein NCp7 inhibitor involves binding to the zinc finger motifs of the protein, disrupting its ability to package viral RNA and assemble infectious virions.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine
  • N2-Isobutyryl-2’-deoxyguanosine
  • N-Isobutyryldeoxyguanosine

Uniqueness

2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to the presence of both the 2-methyl-1-oxopropyl group and the benzoate ester. This dual modification enhances its stability and specificity in binding to molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(14(9-27)31-15)32-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWMNSJEHKBBW-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979888
Record name 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63660-23-1
Record name Guanosine, 2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63660-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063660231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-2-[(1-hydroxy-2-methylpropylidene)amino]-9H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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